molecular formula C17H14O7 B1665323 Aurantioobtusin CAS No. 67979-25-3

Aurantioobtusin

Cat. No. B1665323
CAS RN: 67979-25-3
M. Wt: 330.29 g/mol
InChI Key: RNXZPKOEJUFJON-UHFFFAOYSA-N
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Description

Aurantioobtusin is an anthraquinone compound that can be extracted from cassia seed . It has been shown to have effects such as decreasing blood pressure, decreasing blood lipids, and anti-inflammatory . It has been found to ameliorate obesity by activating PPARα-dependent mitochondrial thermogenesis in brown adipose tissues .


Synthesis Analysis

Aurantioobtusin in Cassia obtusifolia was mainly generated from isochorismate and Mevalonate/methylerythritol phosphate (MVA/MEP) pathway, and three reactions catalyzed by Menaquinone-specific isochorismate synthase (ICS), 1-deoxy-d-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (IPPS) might be the limited steps .


Molecular Structure Analysis

The molecular formula of Aurantioobtusin is C17H14O7 .


Chemical Reactions Analysis

Aurantioobtusin undergoes various reactions in the body, including demethoxylation, hydroxylation, demethylation, sulfation, glucuronidation, and combination reactions .


Physical And Chemical Properties Analysis

The molecular weight of Aurantioobtusin is 330.29 .

Scientific Research Applications

1. Anti-Inflammatory Effects

  • Summary of Application: Aurantio-obtusin, an anthraquinone compound, isolated from dried seeds of Cassia obtusifolia L. and Cassia tora L., has been found to have anti-inflammatory effects .
  • Methods of Application: The anti-inflammatory effect of aurantio-obtusin was investigated on lipopolysaccharide- (LPS)-induced RAW264.7 cells in vitro . Nitric oxide production (NO) and prostaglandin E 2 (PGE 2) were measured by the Griess colorimetric method and enzyme-linked immunosorbent assay (ELISA), respectively .
  • Results: Aurantio-obtusin significantly decreased the production of NO, PGE 2, and inhibited the protein expression of COX-2, TNF-α and IL-6, which were similar to those gene expression of iNOS, COX-2, TNF-α and IL-6 .

2. Regulatory Mechanisms in Space Environment-Induced Senna obtusifolia Lines

  • Summary of Application: Transcriptome sequencing and HPLC were employed to analyze the differences between space environment-induced Senna obtusifolia lines (SP-lines) and ground control (GC3) and elucidate the regulatory mechanisms of Aurantio-Obtusin accumulation in SP-lines .
  • Methods of Application: The study used transcriptome sequencing and HPLC to analyze the differences between SP-lines and GC3 .
  • Results: The results show that 4002 differentially expressed genes (DEGs) were identified in SP-lines versus (vs.) GC3 . DEGs in the QC10 vs. GC3, QC29 vs. GC3, and QC46 vs. GC3 comparisons were classified into 28, 36, and 81 GO terms and involved in 63, 74, and 107 Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways .

3. Seed Formation and Development

  • Summary of Application: A full-length transcriptome survey and expression analysis of Cassia obtusifolia was conducted to discover putative genes related to Aurantio-Obtusin biosynthesis, seed formation and development, and stress response .
  • Methods of Application: The study used transcriptome sequencing to analyze the differences in gene expression related to Aurantio-Obtusin biosynthesis, seed formation and development, and stress response .
  • Results: The results of this study provide valuable genetic information for S. obtusifolia and elucidate the mechanism of Aurantio-Obtusin content in seed formation and development .

4. Stress Response

  • Summary of Application: A full-length transcriptome survey and expression analysis of Cassia obtusifolia was conducted to discover putative genes related to Aurantio-Obtusin biosynthesis, seed formation and development, and stress response .
  • Methods of Application: The study used transcriptome sequencing to analyze the differences in gene expression related to Aurantio-Obtusin biosynthesis, seed formation and development, and stress response .
  • Results: The results of this study provide valuable genetic information for S. obtusifolia and elucidate the mechanism of Aurantio-Obtusin content in seed formation and development .

Safety And Hazards

Aurantioobtusin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Aurantioobtusin has shown potential in treating obesity and related comorbidities by activating BAT-dependent lipid consumption . It may function as a therapeutic agent and can be considered in the further development of treatments for a variety of inflammatory diseases .

properties

IUPAC Name

1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-6-4-7-11(17(24-3)12(6)19)14(21)10-8(13(7)20)5-9(18)16(23-2)15(10)22/h4-5,18-19,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXZPKOEJUFJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218172
Record name 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aurantio-obtusin

CAS RN

67979-25-3
Record name Aurantioobtusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67979-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067979253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
HS Yun-Choi, JH Kim, M Takido - Journal of natural products, 1990 - ACS Publications
Three anthraquinoneglycosides, gluco-obtusifolin {11], gluco-chryso-obtusin [15], and gluco-aurantioobtusin [13], were found to be platelet anti-aggregatory con-stituents of seeds of …
Number of citations: 77 pubs.acs.org
SK Hyun, H Lee, SS Kang, HY Chung… - … Journal Devoted to …, 2009 - Wiley Online Library
… by gluco-aurantioobtusin (7). The reaction was done in the presence of gluco-aurantioobtusin [… inhibitory and peroxynitrite scavenging results, gluco-aurantioobtusin (7) appears to be a …
Number of citations: 76 onlinelibrary.wiley.com
L Crawford, GM McDonald… - Journal of agricultural and …, 1990 - ACS Publications
Bulk commercial grain, such as soybeans and wheat, may be contaminated with nongrain impurities, including sicklepod seeds (Cassia obtusifolia), that coexist with the crop to be …
Number of citations: 55 pubs.acs.org
M Kim, SJ Lim, HJ Lee, CW Nho - Journal of Agricultural and Food …, 2015 - ACS Publications
… (B) The RBL-2H3 cells were treated in the presence or absence of gluco-aurantioobtusin (1), gluco-obtusifolin (2), aurantio-obtusin (3), chryso-obtusin (4), obtusin (5), or obtusifolin (6) (…
Number of citations: 47 pubs.acs.org
GC Yen, PD Duh, DY Chuang - Food chemistry, 2000 - Elsevier
The antioxidant properties of anthraquinones (AQs) and anthrone were evaluated using different model systems. The antioxidant activity of these compounds (200 ppm) on the inhibition …
Number of citations: 580 www.sciencedirect.com
KK Sarwa, M Rudrapal, M Debnath… - European Journal of …, 2014 - academia.edu
… Gluco-aurantioobtusin isolated from methanol seeds extract showed marked inhibitory and scavenging activities against trolox and peroxynitril with an IC50 value of 49.64±0.37 µM (…
Number of citations: 15 www.academia.edu
W Zhang, Y Wang, Q Wang, W Yang… - Journal of separation …, 2012 - Wiley Online Library
A sensitive and reliable ultra‐high performance liquid chromatography–electrospray ionization–tandem mass spectrometry has been developed and partially validated to evaluate the …
X Shang, H Yuan, L Dai, Y Liu, J He, H Chen… - Frontiers in …, 2022 - frontiersin.org
… Finally, for rhein and aurantioobtusin, the solvent system consisted of acetonitrile (50%) and 0.1% phosphoric acid (50%), and the UV absorbance wavelength, temperature and flow …
Number of citations: 6 www.frontiersin.org
KL Choi, BS Kim, EH Han, JS Ha, JK Song… - 한국약용작물학회학술 …, 2018 - dbpia.co.kr
Background: Senna tora L. is an herbaceous annual foetid herb. There were many components s uch as emodine, chrysophanol, aloe-emodine, physcion, rhein, chrysophanic acid, …
Number of citations: 0 www.dbpia.co.kr
S Shibata - The American Journal of Chinese Medicine, 1979 - World Scientific
Some herbal drugs commonly used in Chinese medicine have been studied chemically in correlation with their biological activities. In many cases it has been recognized that some …
Number of citations: 11 www.worldscientific.com

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